1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid is a complex organic compound featuring an indole moiety linked to a cyclohexane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an indole and a cyclohexane ring in its structure suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Amidation Reaction: The indole derivative is then reacted with 4-methylcyclohexanone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
1-(1H-indole-3-carbonylamino)-4-methylcyclohexane-1-carboxylic acid: Similar structure but with the carbonyl group at the 3-position of the indole ring.
1-(1H-indole-6-carbonylamino)-cyclohexane-1-carboxylic acid: Lacks the methyl group on the cyclohexane ring.
1-(1H-indole-6-carbonylamino)-4-ethylcyclohexane-1-carboxylic acid: Contains an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: 1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid is unique due to the specific positioning of the carbonyl and carboxyl groups, as well as the presence of a methyl group on the cyclohexane ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1H-indole-6-carbonylamino)-4-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-7-17(8-5-11,16(21)22)19-15(20)13-3-2-12-6-9-18-14(12)10-13/h2-3,6,9-11,18H,4-5,7-8H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYGWEVNMQKGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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